3,4-difluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide
Description
This compound features a [1,2,4]triazolo[4,3-a]pyrazine core substituted with a methoxy group at position 8 and a benzamide moiety linked via a methylene bridge. The benzamide is further substituted with 3,4-difluoro groups.
Properties
IUPAC Name |
3,4-difluoro-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N5O2/c1-23-14-12-20-19-11(21(12)5-4-17-14)7-18-13(22)8-2-3-9(15)10(16)6-8/h2-6H,7H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBKEIOMGWYCNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide typically involves multi-step organic synthesis. The key steps include:
Formation of the Triazolopyrazine Moiety: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Introduction of the Difluoro Groups: The difluoro groups can be introduced via electrophilic fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with Benzamide: The final step involves coupling the triazolopyrazine intermediate with a benzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of nitro groups yields amines.
Scientific Research Applications
3,4-difluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs targeting specific diseases.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The triazolopyrazine moiety is known to interact with enzymes and receptors, modulating their activity. The difluoro groups enhance the compound’s binding affinity and specificity. The exact molecular pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Benzamide-Linked Derivatives
Functional Group Variations
- Methoxy vs. Amino Groups: The target’s 8-methoxy group (electron-donating) contrasts with amino-substituted analogs like 8-amino-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one derivatives .
- Fluorine Positioning: The 3,4-difluoro substitution on benzamide differs from 2-fluoro-4-nitrophenoxy in Compound 1 . Ortho/meta fluorine placement influences steric and electronic effects on target engagement.
- Heterocyclic Fusion : Pyrazolo-triazolo-pyrimidine (Compound 9 ) vs. triazolo-pyrazine (target) cores modify π-π stacking and kinase binding pockets.
Pharmacological and Physicochemical Properties
- Metabolic Stability: Methoxy groups resist oxidative metabolism better than nitro or amino substituents .
- Kinase Inhibition : Analogous triazolo-pyrazines (e.g., EGFR-TK inhibitors in ) suggest the target may inhibit similar pathways, with fluorine improving selectivity .
Biological Activity
3,4-Difluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has a complex structure featuring a benzamide core substituted with difluoro and triazole moieties. Its molecular formula is , with a molecular weight of approximately 305.29 g/mol. The presence of fluorine atoms is expected to enhance the lipophilicity and metabolic stability of the compound.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various disease pathways. The triazole ring may facilitate interactions with biological macromolecules through hydrogen bonding and π-π stacking interactions.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of Mycobacterium tuberculosis, with some derivatives displaying IC50 values in the low micromolar range . Although specific data on this compound is limited, its structural analogs suggest potential efficacy against bacterial pathogens.
Anticancer Activity
Triazole-containing compounds have been investigated for their anticancer properties. A study highlighted that certain triazole derivatives demonstrated significant cytotoxic effects on various cancer cell lines . The ability of these compounds to induce apoptosis and inhibit cell proliferation could be relevant for this compound.
Case Studies
- Antitubercular Activity : In a study focused on designing potent anti-tubercular agents, compounds similar to this compound were synthesized and tested against Mycobacterium tuberculosis. Some derivatives showed promising results with IC50 values ranging from 1.35 to 2.18 μM .
- Cytotoxicity Assessment : In vitro studies evaluating the cytotoxicity of triazole derivatives revealed that many exhibited low toxicity against human cell lines (e.g., HEK-293 cells), indicating a favorable safety profile for further development .
Data Table: Summary of Biological Activities
| Activity | IC50 Values (μM) | Notes |
|---|---|---|
| Antitubercular | 1.35 - 2.18 | Significant activity against M. tuberculosis |
| Cytotoxicity (HEK-293) | >40 | Low toxicity observed |
| Anticancer | Varies | Induces apoptosis in cancer cell lines |
Q & A
Basic: What synthetic strategies are recommended for preparing 3,4-difluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide?
Answer:
The synthesis involves two key steps: (1) constructing the triazolo[4,3-a]pyrazine core and (2) coupling it with the benzamide moiety.
- Core synthesis : The triazolo-pyrazine scaffold can be formed via cyclization of hydrazine derivatives under reflux conditions (e.g., glacial acetic acid, 3 hours) . Solvent-free methods may also yield high-purity products (93% yield) .
- Amide coupling : Use coupling agents like EDCI·HCl and HOBt with DIPEA in anhydrous DMF at 60°C for 18 hours to form the benzamide linkage .
Optimization : Purification via recrystallization (e.g., ethanol/water) ensures high purity (>95%) .
Basic: Which spectroscopic techniques are critical for structural validation of this compound?
Answer:
- 1H/13C-NMR : Essential for confirming methyl/methylene protons (δ 1.44–3.66 ppm) and aromatic substituents. DMSO-d6 is preferred for resolving exchangeable protons (e.g., –NH) .
- IR spectroscopy : Identifies carbonyl (C=O, ~1716 cm⁻¹) and triazole ring vibrations .
- Elemental analysis : Validates purity (>95%) .
Data interpretation : Cross-reference spectral peaks with analogous triazolo-pyrazine derivatives (e.g., compound 9 in ).
Advanced: How can researchers address contradictory bioactivity data in triazolo-pyrazine derivatives?
Answer: Contradictions often arise from subtle structural variations. Systematic approaches include:
- SAR studies : Compare substituent effects (e.g., methoxy vs. ethoxy at position 8) on target binding .
- Molecular docking : Use tools like AutoDock to model interactions with targets (e.g., 14-α-demethylase lanosterol, PDB:3LD6) .
- Dose-response assays : Validate activity trends across multiple cell lines or enzyme isoforms (e.g., EGFR-TK vs. VEGFR2) .
Advanced: What methodological strategies improve the pharmacokinetic profile of triazolo-pyrazine benzamides?
Answer: Key modifications include:
- Solubility enhancement : Introduce polar groups (e.g., –OH, –SO2NH2) or use prodrug strategies .
- Metabolic stability : Replace labile substituents (e.g., methoxy → trifluoromethyl) to reduce CYP450-mediated degradation .
- Bioavailability : Optimize logP via substituent tuning (e.g., difluoro groups lower logP vs. chloro analogs) .
Basic: Which preliminary biological assays are recommended for evaluating this compound?
Answer: Prioritize target-specific assays:
- Enzyme inhibition : EGFR-TK (IC50 determination via ADP-Glo™ kinase assay) .
- Antimicrobial screening : Broth microdilution against Gram+/Gram– bacteria (MIC ≤ 16 µg/mL) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) .
Advanced: How can reaction yields be optimized during scale-up synthesis?
Answer:
- Solvent selection : Anhydrous DMF improves coupling efficiency over THF .
- Catalyst loading : EDCI·HCl/HOBt (1:1 molar ratio) minimizes side products .
- Temperature control : Maintain reflux at 60°C to prevent decomposition .
Yield comparison :
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Solvent-free cyclization | 93 | >95 | |
| EDCI/HOBt coupling | 75–82 | >98 |
Advanced: What computational tools aid in predicting the binding mode of this compound?
Answer:
- Molecular docking : Use Schrödinger Suite or MOE to simulate interactions with kinase domains (e.g., EGFR-TK) .
- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns .
- QSAR models : Build regression models using substituent electronic parameters (σ, π) .
Basic: How does the methoxy group at position 8 influence biological activity?
Answer: The 8-methoxy group:
- Enhances lipophilicity , improving membrane permeability (logP ~2.1) .
- Stabilizes π-π stacking with kinase active sites (e.g., EGFR-TK) .
- Reduces metabolic oxidation compared to ethoxy analogs .
Advanced: What strategies validate target engagement in cellular assays?
Answer:
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- Western blotting : Quantify downstream phosphorylation (e.g., p-EGFR levels) .
- CRISPR knockouts : Use EGFR-KO cell lines to verify on-target effects .
Advanced: How can researchers mitigate off-target effects in vivo?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
